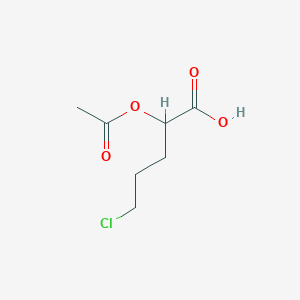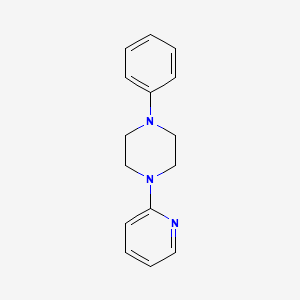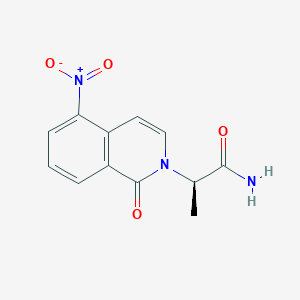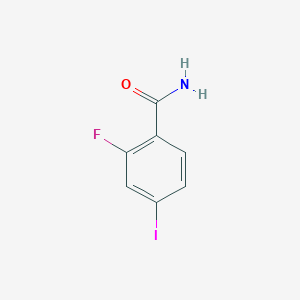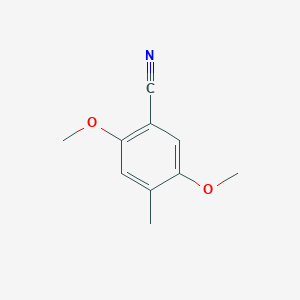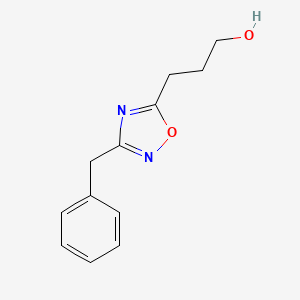
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
化学反応の分析
Types of Reactions
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an aldehyde or ketone, while substitution reactions could introduce various functional groups onto the phenylmethyl moiety .
科学的研究の応用
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenylmethyl group may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their properties and applications.
1,3,4-Oxadiazole derivatives: Another class of oxadiazoles with different substitution patterns, often used in medicinal chemistry and materials science.
Uniqueness
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and the phenylmethyl group makes it a versatile compound for various applications .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C12H14N2O2/c15-8-4-7-12-13-11(14-16-12)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2 |
InChIキー |
KULPEMIOTUCHSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


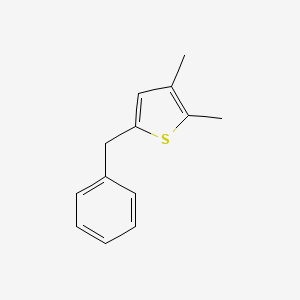
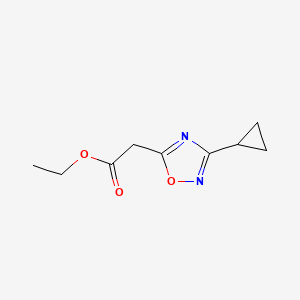
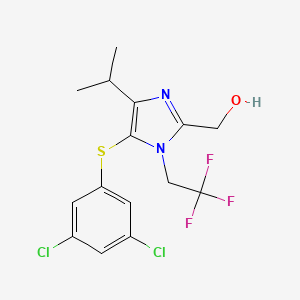

![6-Chloro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8719095.png)

![1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-](/img/structure/B8719110.png)
